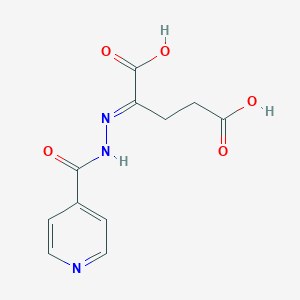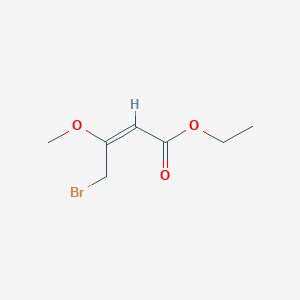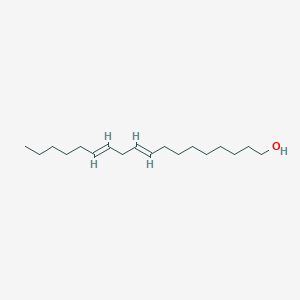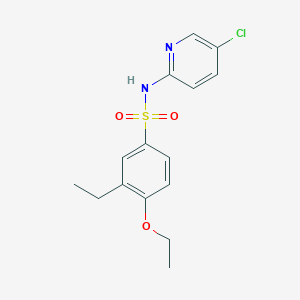
Isoniazid alpha-ketoglutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoniazid alpha-ketoglutaric acid, also known as isoniazid α-ketoglutarate, belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. Pyridinecarboxylic acids and derivatives are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
This compound is a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
A study by Parveen et al. (2018) synthesized a hydrazone ligand derived from methyl carbazate and α-ketoglutaric acid, which is structurally similar to 2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid. This compound demonstrated potential applications in radical scavenging, DNA binding, antimicrobial activity, and cytotoxicity towards breast cancer cell lines. The silver complex of this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli (Parveen, Govindarajan, Puschmann, & Revathi, 2018).
Antioxidant Activity of Hydrazinoquinoline Derivatives
Romanenko and Kozyr (2022) researched 4-hydrazinoquinoline derivatives, which share structural similarities with the compound . These derivatives showed notable antioxidant properties, with some exceeding comparative drugs in their effects. This study highlights the promise of these compounds as antioxidants and protectors against oxidative stress (Romanenko & Kozyr, 2022).
Metal-Organic Coordination Polymers
Yang et al. (2011) synthesized trifunctional amino acid derivatives containing carboxylate, amine, and pyridine groups. These compounds were used as ligands to create coordination networks with potential applications in magnetic and photoluminescent properties (Yang, Xie, Zou, Sun, & Wu, 2011).
Fluorescent Chemo-Sensing and Biological Imaging
Rahman et al. (2017) investigated salicylaldehyde-based hydrazones for their "turn on" fluorescent response to aluminum ions. This research could have implications in chemo-sensing and living cell imaging, demonstrating the potential biomedical applications of hydrazone compounds (Rahman, Ali, Khan Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).
Cytotoxic Activity of Hydrazone Derivatives
In another study, Parveen et al. (2020) synthesized metal Schiff base complexes and explored their cytotoxicity against human breast cancer cells. The zinc cobaltite spinel derived from these complexes demonstrated promising results, underlining the clinical importance of such compounds (Parveen, Premkumar, Nguyen, Govindarajan, Manikandan, Anandasadagopan, & Vijayakumar, 2020).
Propiedades
Número CAS |
1152-31-4 |
|---|---|
Fórmula molecular |
C11H11N3O5 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |
Clave InChI |
CCBSJXHUMYNUKH-MDWZMJQESA-N |
SMILES isomérico |
C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |
SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Sinónimos |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)






![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
